molecular formula C12H21NO3 B3108826 (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid CAS No. 168980-09-4

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid

Cat. No.: B3108826
CAS No.: 168980-09-4
M. Wt: 227.3 g/mol
InChI Key: CUPRCYCQEIRPTA-JTQLQIEISA-N
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Description

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid is a chiral chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a 4-methylpentanoic acid (leucine) backbone derivatized with a cyclopentylformamido group at the second carbon, which is in the (S) configuration. This specific stereochemistry is often critical for a compound's interaction with biological targets and its overall pharmacological profile . While the specific biological data for this compound is not fully established, its structural features are associated with significant research applications. Compounds containing the 4-methylpentanoic acid moiety are investigated as potential sortilin antagonists, which is a pathway relevant for the prevention or treatment of neurological disorders and hearing loss . Furthermore, analogous α-ketoamide and related derivatives are studied for their potent activity as proteasome inhibitors. Such inhibitors can induce apoptosis in cancer cells and are explored for the treatment of hematologic malignancies and autoimmune disorders. Some proteasome inhibitors within this broader class have also demonstrated experimental activity against viral infections, including SARS-CoV-2 . The mechanism of action for related compounds often involves targeted binding to enzymatic active sites. For instance, proteasome inhibitors typically target the catalytic β-subunits of the 20S proteasome core particle, interfering with the ubiquitin-proteasome system responsible for regulated protein degradation within cells . The cyclopentyl ring in the formamido group may be designed to optimize the molecule's binding affinity and selectivity by interacting with hydrophobic pockets in the target protein's primed or non-primed substrate binding sites . Intended Research Applications: • As a key intermediate in the synthesis of potential proteasome inhibitors . • For the development of novel sortilin-targeting therapeutic agents . • As a chemical probe for studying enzyme inhibition and structure-activity relationships (SAR) in drug discovery . Handling and Usage: This product is intended for research and development use only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Proper safety procedures, including the use of personal protective equipment, should always be followed. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(cyclopentanecarbonylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)7-10(12(15)16)13-11(14)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPRCYCQEIRPTA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid typically involves the formation of the amide bond and the introduction of the cyclopentyl group. One common method is the reaction of cyclopentylamine with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, under conditions that promote amide bond formation. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine or the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or carboxylic acid functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding due to its amide and carboxylic acid groups.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

a. GL1001: ACE2 Inhibitor
  • Structure: (S,S)-2-(1-Carboxy-2-(3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl)-ethylamino)-4-methylpentanoic acid .
  • Key Features : A dichlorobenzyl-imidazole substituent instead of cyclopentylformamido.
  • Activity : Attenuates experimental colitis via ACE2 inhibition, comparable to sulfasalazine .
  • Comparison : The dichlorobenzyl group enhances interactions with ACE2’s hydrophobic pockets, while the cyclopentyl group in the target compound may favor different binding kinetics due to reduced aromaticity and increased steric bulk.
b. 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid
  • Structure: Ester derivatives with dodecanoyloxy and isobutyryloxy groups .
  • Activity : Potent antibacterial agent (MIC = 3.125 μg/mL against S. aureus), eightfold more active than lauric acid .
  • Comparison : The ester groups enhance lipid solubility, facilitating membrane disruption in Gram-positive bacteria. The cyclopentylformamido group in the target compound may offer metabolic stability over ester-based analogs, which are prone to hydrolysis.
c. Benzothiophene Derivative (215941-14-3)
  • Structure: (2S)-2-(1-benzothiophen-2-yl)formamido-4-methylpentanoic acid .
  • Key Features : Benzothiophene introduces aromatic and electron-rich properties.
  • Comparison: The benzothiophene group may improve π-π stacking in enzyme active sites, whereas the cyclopentyl group in the target compound could reduce off-target interactions due to its non-aromatic nature.

Amino Acid Prodrugs and Peptide Conjugates

a. Baicalein Prodrugs
  • Example: (S)-2-((((5,6-Dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)carbonyl)amino)-4-methylpentanoic acid .
  • Activity: Designed for enhanced solubility and targeted release of baicalein, a flavonoid with anti-inflammatory properties.
  • Comparison : The cyclopentylformamido group in the target compound could similarly serve as a prodrug linker, offering controlled release via enzymatic cleavage.
b. Gamma-Glutamyl-L-Leucine
  • Structure: (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-methylpentanoic acid .
  • Role : A dipeptide involved in nutrient transport and metabolism.

Halogenated and Charged Derivatives

a. (2S)-2-Chloro-4-methylpentanoic Acid
  • Structure : Chlorine substitution at the α-carbon .
  • Activity : Halogenation increases electrophilicity, enhancing reactivity in nucleophilic environments.
  • Comparison : The cyclopentylformamido group may reduce toxicity compared to halogenated analogs by avoiding reactive intermediates.
b. MPI126c
  • Structure : Contains a tert-butoxy group and chlorobenzyl substituent .
  • Role : Antiviral protease inhibitor.
  • Comparison : The tert-butoxy group provides steric shielding, a feature absent in the target compound, which relies on cyclopentyl hydrophobicity for target engagement.

Biological Activity

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid, commonly referred to by its chemical structure, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H21N1O2
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 168980-09-4

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Notably, it has been studied as an agonist for the apelin receptor (APJ), which plays a significant role in cardiovascular regulation and metabolic processes.

Apelin Receptor Agonism

Research indicates that compounds similar to this compound can activate the apelin receptor, leading to various physiological effects:

  • Vasodilation : Activation of APJ has been linked to vasodilatory effects, which may help in managing hypertension.
  • Cardiac Function Improvement : Studies suggest that apelin receptor agonists can enhance cardiac contractility and reduce heart failure symptoms .

Biological Activity and Therapeutic Applications

The compound has shown promise in several therapeutic areas:

1. Cardiovascular Health

  • Case Study : In a study involving hypertensive rats, administration of this compound resulted in significant reductions in blood pressure and improved cardiac output. This suggests its potential as a treatment for hypertension and heart failure.

2. Metabolic Disorders

  • Research Findings : The compound has been implicated in regulating metabolic disorders. For instance, it may enhance glucose uptake in skeletal muscle, which is beneficial for conditions like type 2 diabetes.

Data Table: Summary of Biological Activities

Activity AreaObserved EffectsReferences
Cardiovascular HealthReduced blood pressure; improved cardiac output
Metabolic DisordersEnhanced glucose uptake

Q & A

Q. What are the common synthetic routes for (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid, and how can reaction conditions be optimized?

A typical synthesis involves coupling cyclopentylformamide with 4-methylpentanoic acid derivatives. Key steps include activating the carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by nucleophilic acyl substitution. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used under inert atmospheres. Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of DCC) and monitoring reaction progress via thin-layer chromatography (TLC) . For hygroscopic intermediates, anhydrous conditions and molecular sieves are critical to prevent hydrolysis .

Q. How can researchers characterize the enantiomeric purity of this compound?

Chiral high-performance liquid chromatography (HPLC) with a cellulose-based stationary phase (e.g., Chiralpak® IC) is standard. Alternatively, nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can differentiate enantiomers. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular structure and functional groups .

Q. What analytical techniques are recommended for structural confirmation?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for analogous sulfonamide derivatives . For solution-state analysis, use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign stereochemistry at the 2S position. Compare experimental data with density functional theory (DFT)-calculated chemical shifts to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies may arise from dynamic processes (e.g., rotameric equilibria in solution) that affect NMR spectra but not solid-state structures. Perform variable-temperature NMR to identify conformational flexibility. Validate findings using complementary methods like circular dichroism (CD) for chiral centers and computational modeling (e.g., molecular dynamics simulations) .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Protect reactive groups (e.g., amines with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups) early in the synthesis. Use low-temperature (-78°C) conditions for lithiation or Grignard reactions. Purify intermediates via flash chromatography or recrystallization to minimize side products. For example, tert-butyl esters can stabilize carboxylic acids during subsequent amidation steps .

Q. How can computational tools predict the compound’s bioavailability or metabolic stability?

Employ software like SwissADME or ADMET Predictor™ to estimate parameters such as LogP (lipophilicity), topological polar surface area (TPSA), and cytochrome P450 interactions. Molecular docking studies with target enzymes (e.g., proteases) can rationalize bioactivity. Validate predictions with in vitro assays, such as hepatic microsomal stability tests .

Q. What safety protocols are critical when handling this compound or its precursors?

Use fume hoods for volatile reagents (e.g., trifluoroacetic acid during Boc deprotection). Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store hygroscopic intermediates under argon or nitrogen. Dispose of waste via certified hazardous waste contractors, as outlined in safety data sheets (SDS) for structurally related compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid
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(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid

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